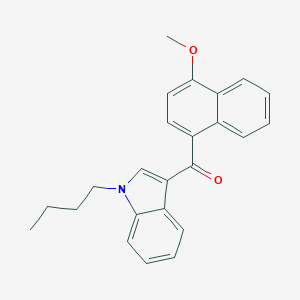
(1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
Descripción general
Descripción
“(1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone” is a synthetic cannabinoid . It is also known as JWH-081 and RCS-4 butyl homologue . It acts as a cannabinoid agonist at the CB1 and CB2 receptors .
Molecular Structure Analysis
The molecular formula of this compound is C25H25NO2 and its molecular weight is 371.4715 g/mol . The InChI Key is UBMPKJKGUQDHRM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthetic Cannabinoid
JWH 080 is a synthetic cannabinoid (CB) which binds both the central CB1 receptor (Ki = 5.6 nM) and the peripheral CB2 receptor (Ki = 2.2 nM) in vitro . Synthetic cannabinoids are often used in research to study the effects of cannabinoids on the human body.
Forensic Chemistry & Toxicology
The compound is used in forensic chemistry and toxicology . It can be used as a reference standard in forensic investigations involving synthetic cannabinoids.
Drug of Abuse Research
JWH 080 falls under the category of drugs of abuse in research . It can be used to study the effects and risks associated with the abuse of synthetic cannabinoids.
Mass Spectrometry Application
JWH 080 can be used in mass spectrometry, a technique used to identify and quantify molecules in simple and complex mixtures .
Cannabinoid Receptor Binding Studies
The compound can be used in studies investigating the binding affinities of various cannabinoids to the CB1 and CB2 receptors .
Mecanismo De Acción
Target of Action
JWH 080, also known as SEL385TU4Y or (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is a synthetic cannabinoid . It primarily targets the central CB1 receptor and the peripheral CB2 receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
JWH 080 acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids . The activation of CB1 receptors in the central nervous system can lead to psychoactive effects .
Biochemical Pathways
For instance, activation of CB1 receptors has been associated with inhibition of adenylate cyclase and decreased cyclic adenosine monophosphate (cAMP) levels .
Pharmacokinetics
Research on similar synthetic cannabinoids suggests that they are often lipophilic, enabling them to cross biological membranes easily . They are typically metabolized by cytochrome P450 enzymes in the liver .
Result of Action
The molecular and cellular effects of JWH 080’s action are largely due to its interaction with cannabinoid receptors. Activation of CB1 receptors can lead to various effects, including altered mood and perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH 080. For instance, factors such as temperature and pH could potentially affect the stability of the compound. Additionally, individual factors, including a person’s metabolic rate and the presence of other substances in the body, can influence how JWH 080 is metabolized and its overall effects .
Propiedades
IUPAC Name |
(1-butylindol-3-yl)-(4-methoxynaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-15-25-16-21(18-10-7-8-12-22(18)25)24(26)20-13-14-23(27-2)19-11-6-5-9-17(19)20/h5-14,16H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOAKRPGOLHODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441597 | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |
CAS RN |
210179-44-5 | |
| Record name | JWH-080 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-080 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL385TU4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






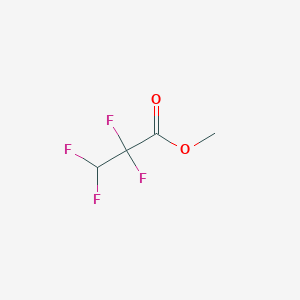
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
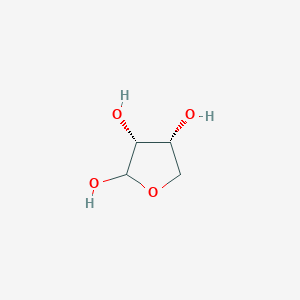


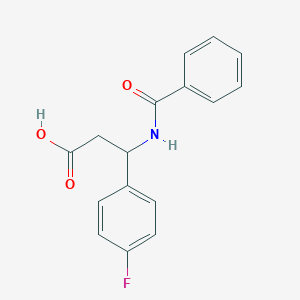
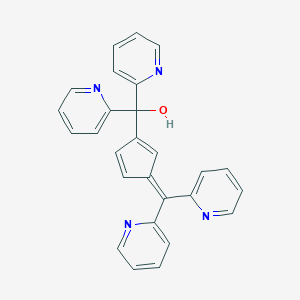

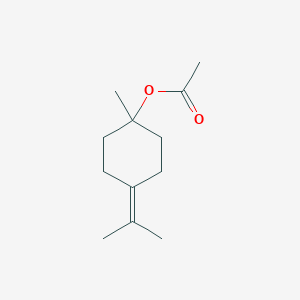
![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)
